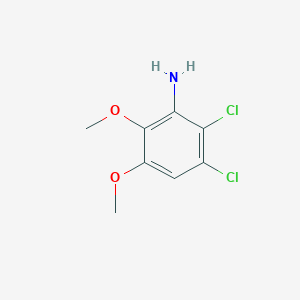
2,3-Dichloro-5,6-dimethoxyphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,6-dimethoxyphenylamine, also known as DOiP, is a chemical compound that belongs to the family of phenylamines. It is a synthetic derivative of mescaline, a hallucinogenic compound found in certain cacti. DOiP has gained attention in the scientific community due to its potential applications in research as a tool to study the central nervous system. In
Mécanisme D'action
2,3-Dichloro-5,6-dimethoxyphenylamine acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as LSD. The activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways such as the phospholipase C and the phospholipase A2 pathways. This results in the release of intracellular calcium and the activation of protein kinase C, which leads to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to induce head-twitch behavior in rodents, a characteristic behavior associated with the activation of the 5-HT2A receptor. It has also been shown to increase locomotor activity and induce hyperthermia in rodents. This compound has been shown to enhance the release of dopamine and glutamate in the prefrontal cortex and the striatum, two brain regions involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-5,6-dimethoxyphenylamine has several advantages as a research tool. It is a selective agonist of the 5-HT2A receptor, meaning that it can be used to study the specific role of this receptor in the central nervous system. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as a research tool. It has low potency compared to other 5-HT2A receptor agonists such as LSD, which can make it difficult to achieve the desired pharmacological effects. This compound is also relatively expensive compared to other research chemicals.
Orientations Futures
For research could include investigating the effects of 2,3-Dichloro-5,6-dimethoxyphenylamine on other neurotransmitter systems such as the GABAergic and glutamatergic systems. This compound could also be used in combination with other research chemicals to investigate the interactions between different neurotransmitter systems. Additionally, further research could investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders.
Méthodes De Synthèse
2,3-Dichloro-5,6-dimethoxyphenylamine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of 3,4-dimethoxyphenylamine with tert-butyldimethylsilyl chloride. The protected amine is then reacted with 2,3-dichloro-5-nitrobenzene in the presence of a palladium catalyst to yield the desired product, this compound. The final step involves deprotection of the tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride.
Applications De Recherche Scientifique
2,3-Dichloro-5,6-dimethoxyphenylamine has been used as a research tool to study the central nervous system. It is a selective agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. The activation of 5-HT2A receptor by this compound leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning. This compound has been used in animal studies to investigate the role of 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Propriétés
Formule moléculaire |
C8H9Cl2NO2 |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
Clé InChI |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
SMILES canonique |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
